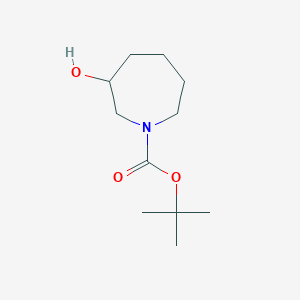

Tert-butyl 3-hydroxyazepane-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 . It has a molecular weight of 215.29 . The IUPAC name for this compound is tert-butyl 3-hydroxy-1-azepanecarboxylate .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-hydroxyazepane-1-carboxylate is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

Tert-butyl 3-hydroxyazepane-1-carboxylate has a molecular weight of 215.29 g/mol . It has a complexity of 222 . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a rotatable bond count of 2 . The topological polar surface area is 49.8 Ų .Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 3-hydroxyazepane-1-carboxylate: is a valuable building block in organic synthesis. Its structure is amenable to further chemical modifications, making it a versatile intermediate for the synthesis of a wide range of organic compounds. For instance, it can be used to prepare complex cyclic compounds which are often found in bioactive molecules .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor in the synthesis of pharmaceuticals. Its tert-butyl group can be deprotected under acidic conditions, revealing a functional group that can be further reacted to create pharmacologically active molecules. This is particularly useful in the development of new drugs with potential therapeutic applications .

Material Science

The compound’s ability to undergo polymerization makes it a candidate for creating novel polymeric materials. These materials could have applications in biodegradable plastics, coatings, and as additives to improve the properties of existing polymers .

Bioconjugation

Tert-butyl 3-hydroxyazepane-1-carboxylate: can be used in bioconjugation techniques. Its carboxylate group allows for the attachment of peptides or other molecules to specific sites on proteins or antibodies, which is a critical step in the development of targeted drug delivery systems .

Catalysis

This compound can act as a ligand for metal catalysts in asymmetric synthesis. The chiral center near the hydroxyl group can induce chirality in catalytic reactions, which is essential for producing enantiomerically pure substances used in various pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of Tert-butyl 3-hydroxyazepane-1-carboxylate can be used as standards or reagents in chromatographic methods for the quantification and qualification of complex mixtures, aiding in the identification of unknown substances .

Chemical Education

Due to its straightforward structure and reactivity, this compound is also suitable for educational purposes. It can be used in teaching laboratories to demonstrate various organic reactions and synthesis strategies to chemistry students .

Environmental Chemistry

Lastly, research into the environmental fate of Tert-butyl 3-hydroxyazepane-1-carboxylate can provide insights into its biodegradability and potential impact on ecosystems. Understanding its breakdown products and pathways is crucial for assessing its environmental safety .

Propriétés

IUPAC Name |

tert-butyl 3-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXNIRRSRXUTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629069 | |

| Record name | tert-Butyl 3-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxyazepane-1-carboxylate | |

CAS RN |

478841-10-0 | |

| Record name | tert-Butyl 3-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

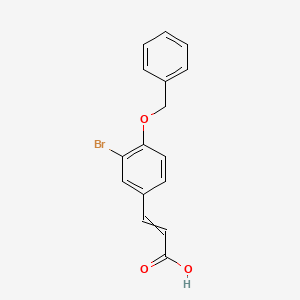

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tert-butyl 3-hydroxyazepane-1-carboxylate exists as two enantiomers, (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate and (R)-(-)-tert-butyl-3-hydroxyazepane-1-carboxylate. [] The separation and characterization of these enantiomers are crucial because different enantiomers of a chiral molecule can exhibit distinct biological activities. This is particularly relevant in pharmaceutical applications where one enantiomer might possess the desired therapeutic effect while the other could be inactive or even harmful. The paper describes a method for isolating the (S)-(+)-enantiomer using chiral supercritical fluid chromatography, demonstrating the importance of enantiomeric purity in research and potential applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)